1,2-O-Isopropylidene-a-D-glucofuranuronic-6-13C acid, |A-lactone
CAS No.:
Cat. No.: VC13767344
Molecular Formula: C9H12O6
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O6 |
|---|---|
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | (1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
| Standard InChI | InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1/i7+1 |
| Standard InChI Key | BDBGJSXZKMTMGP-GSSWHZAASA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H]([13C](=O)O3)O)O[C@@H]2O1)C |
| SMILES | CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
| Canonical SMILES | CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
1,2-O-Isopropylidene-α-D-glucofuranuronic-6-¹³C acid, γ-lactone (CAS: 40010-66-0) features a fused furanose ring system with an isopropylidene group at the 1,2-positions and a γ-lactone moiety. The ¹³C isotope is incorporated at the sixth carbon, enabling precise tracking in metabolic studies . Its molecular formula is C₈¹³CH₁₂O₆, with a molecular weight of 217.18 g/mol . The stereochemistry is defined as (1S,2R,6R,8R,9S), critical for its biological activity and synthetic applications .
Isotopic Labeling Significance
The ¹³C label at position 6 facilitates non-radioactive tracing in mass spectrometry and nuclear magnetic resonance (NMR) studies. This isotopic enrichment (99 atom% ¹³C) allows researchers to monitor metabolic fluxes, enzyme kinetics, and drug distribution without altering the compound’s chemical behavior . For example, Russak et al. (2019) highlighted the role of stable isotopes like ¹³C in refining pharmacokinetic profiles during drug development .
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis begins with 1,2-O-isopropylidene-α-D-glucofuranose, which undergoes selective oxidation at C6 to form the uronic acid derivative. Subsequent lactonization under acidic conditions yields the γ-lactone ring . Key steps include:
-
Protection: The isopropylidene group safeguards hydroxyl groups at C1 and C2 during oxidation.
-
Oxidation: Controlled oxidation of C6 to a carboxylic acid using reagents like chromium trioxide .
-
Lactonization: Intramolecular esterification forms the γ-lactone, stabilized by the furanose conformation .
Analytical Characterization
Purity (≥99%) is confirmed via ¹H-NMR, which reveals distinct signals for the isopropylidene methyl groups (δ 1.3–1.5 ppm) and the anomeric proton (δ 5.4 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 217.18 . Isotopic enrichment is quantified using ¹³C-NMR, showing a singlet for C6 at δ 95–100 ppm .
Applications in Research
Metabolic Tracing
The ¹³C label enables real-time tracking of glucose derivatives in hepatic and microbial systems. For instance, studies on Zucker diabetic fatty (ZDF) rats used this compound to quantify gluconeogenesis and tricarboxylic acid (TCA) cycle fluxes via ¹³C-NMR . Such data clarify mechanisms of glucose overproduction in diabetes .
Drug Development
Deuterated and ¹³C-labeled analogs are pivotal in optimizing drug pharmacokinetics. By substituting hydrogen with heavier isotopes, researchers enhance metabolic stability and reduce toxicity . For example, MedChemExpress cites its use in quantifying drug metabolites in preclinical trials .
Enzymology Studies
The compound serves as a substrate for glycosyltransferases and oxidoreductases. Its rigid furanose ring mimics natural substrates, aiding in enzyme kinetics analysis. Apollo Scientific’s safety data sheet notes its role in studying carbohydrate-active enzymes .
Comparative Analysis with Related Compounds
| Property | 1,2-O-Isopropylidene-α-D-glucofuranuronic-6-¹³C acid, γ-lactone | 1,2-O-Isopropylidene-β-L-idofuranuronic acid, γ-lactone |
|---|---|---|
| Molecular Formula | C₈¹³CH₁₂O₆ | C₉H₁₂O₆ |
| Isotopic Enrichment | 99 atom% ¹³C | None |
| Application | Metabolic tracing, drug development | Substrate for enzyme studies |
| Solubility | DMSO, MeOH, DMF | Water, ethanol |
The ¹³C-labeled analog offers superior tracing capabilities compared to non-isotopic variants, albeit with higher synthesis costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume